molecular formula C9H7NS B2769453 2,3-Dihydro-1-benzothiophene-3-carbonitrile CAS No. 342616-11-9

2,3-Dihydro-1-benzothiophene-3-carbonitrile

Cat. No.: B2769453
CAS No.: 342616-11-9
M. Wt: 161.22
InChI Key: FVYAQOABCMAHIE-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzothiophene-3-carbonitrile is an organic compound with the molecular formula C9H7NS It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1-benzothiophene-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often involve the use of a base, such as sodium ethoxide, and a solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Gewald reaction or similar cyclization reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,3-Dihydro-1-benzothiophene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-benzothiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary widely depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-benzothiophene-2-carbonitrile
  • 2,3-Dihydro-1-benzofuran-3-carbonitrile
  • 2,3-Dihydro-1-benzothiophene-3-carboxamide

Uniqueness

2,3-Dihydro-1-benzothiophene-3-carbonitrile is unique due to its specific structural features, which include a nitrile group and a dihydrobenzothiophene core. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

2,3-dihydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYAQOABCMAHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2S1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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